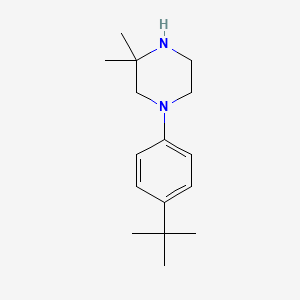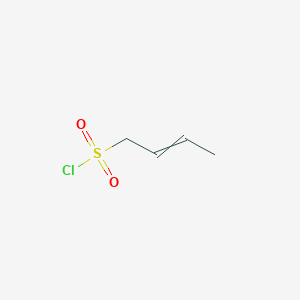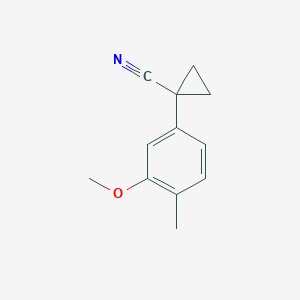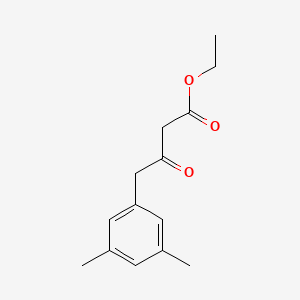
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 4-tert-butylphenyl group and two methyl groups
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenylamine and 3,3-dimethylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs. Its piperazine core is a common motif in many pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine can be compared with other similar compounds, such as:
1-(4-Tert-butylphenyl)piperazine: This compound lacks the additional methyl groups on the piperazine ring, which may affect its reactivity and biological activity.
1-(4-Tert-butylphenyl)-4-methylpiperazine: This compound has only one methyl group on the piperazine ring, leading to different chemical and biological properties.
1-(4-Tert-butylphenyl)-3,3-dimethylpyrrolidine: This compound features a pyrrolidine ring instead of a piperazine ring, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3,3-dimethylpiperazine |
InChI |
InChI=1S/C16H26N2/c1-15(2,3)13-6-8-14(9-7-13)18-11-10-17-16(4,5)12-18/h6-9,17H,10-12H2,1-5H3 |
InChI Key |
PZEHGATXMBRYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)

![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)




![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)
![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)


